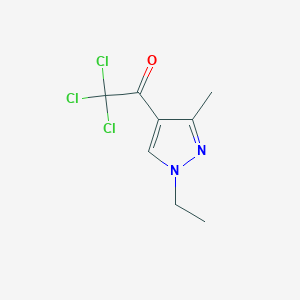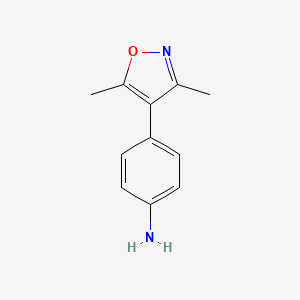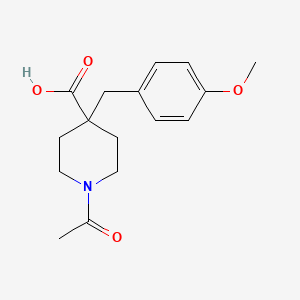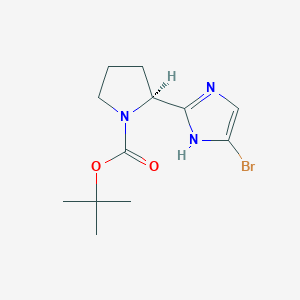
4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
説明
“4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid” is an organic compound with the molecular formula C13H15IO3 . It has an average mass of 346.161 Da and a monoisotopic mass of 346.006592 Da .
Molecular Structure Analysis
The molecular structure of “4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid” consists of 13 carbon atoms, 15 hydrogen atoms, 1 iodine atom, and 3 oxygen atoms . The exact structure is not provided in the search results.科学的研究の応用
Synthesis and Derivatives
4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid is utilized in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of p-aminobenzoic acid diamides, where the acid chloride of a similar compound, 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride, was reacted with anesthesin followed by hydrolysis to afford a carbonylamino derivative of benzoic acid (Agekyan & Mkryan, 2015). Additionally, similar compounds have been involved in the synthesis of novel heterocyclic systems, including spiro-linked tetrahydropyran and dihydro-pyrimidoisoquinoline fragments (Kisel, Kostyrko, Platonov & Kovtunenko, 2002).
Enantiospecific Synthesis
Enantiospecific synthesis of similar compounds, such as 6-Ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid, demonstrates the potential of 4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid in producing optically active substances. This process involves reduction and decarboxylation to obtain tetrahydro-2H-pyranols with high enantiomeric excess (Deschenaux, Kallimopoulos, Stoeckli-Evans & Jacot‐Guillarmod, 1989).
Tetrahydroquinoline Derivatives
The compound has been used in the synthesis of tetrahydroquinoline derivatives. A process involving ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate led to the formation of amino-4-tetrahydroquinolinylidene-2-pentenedioic acid derivatives (Bombarda, Erba, Gelmi & Pocar, 1992).
Preparation of C-aryl Glucoside SGLT2 Inhibitors
In pharmaceutical research, an analogous compound (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol was synthesized from 5-bromo-2-chlorobenzoic acid. This highlights the potential role of 4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid in the development of novel medical compounds (Liu, Li & Lu, 2008).
Substituted 2-Aminobenzo[b]pyrans Synthesis
Substituted 2-aminobenzo[b]pyrans were synthesized by three-component condensation involving similar compounds. This indicates the versatility of 4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid in synthesizing diverse chemical structures (Shestopalov, Emelianova & Nesterov, 2003).
特性
IUPAC Name |
4-[(2-iodophenyl)methyl]oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO3/c14-11-4-2-1-3-10(11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBQKQXUUFKVAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=CC=C2I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(5-acetyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1396306.png)
![tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate](/img/structure/B1396307.png)
![2-(Dibenzo[b,d]furan-2-yloxy)ethanamine hydrobromide](/img/structure/B1396308.png)
![5-[(Acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B1396312.png)
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide](/img/structure/B1396313.png)





![(2-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine hydrochloride](/img/structure/B1396319.png)

![2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1396323.png)